molecular formula C11H12ClFN2O B13237502 1-(5-Chloro-2-fluorobenzoyl)piperazine

1-(5-Chloro-2-fluorobenzoyl)piperazine

Cat. No.: B13237502
M. Wt: 242.68 g/mol
InChI Key: ZSMRTVWEAIFCJF-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorobenzoyl)piperazine ( 926238-77-9) is a premium, high-purity chemical building block extensively used in medicinal chemistry and pharmaceutical research . This specialty piperazine derivative, with a molecular formula of C 11 H 12 ClFN 2 O and a molecular weight of 242.68 g/mol, serves as a critical scaffold in the design and synthesis of novel bioactive molecules . Its structure, featuring both a piperazine ring and a substituted benzoyl group, makes it a versatile intermediate for constructing compound libraries and for lead optimization in drug discovery projects. Researchers value this compound for its potential application in developing central nervous system (CNS) agents and other therapeutic classes where the piperazine moiety is prevalent. The compound is offered with comprehensive quality control and is accompanied by detailed analytical data. Handling and Safety: This chemical requires careful handling. It is classified with the signal word "Danger" and has hazard statements H301, H311, and H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . Appropriate personal protective equipment and engineering controls should be used. The UN number is 2811, and it is assigned to packing group III . Important Notice: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12ClFN2O

Molecular Weight

242.68 g/mol

IUPAC Name

(5-chloro-2-fluorophenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C11H12ClFN2O/c12-8-1-2-10(13)9(7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2

InChI Key

ZSMRTVWEAIFCJF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C=CC(=C2)Cl)F

Origin of Product

United States

Synthetic Methodologies for 1 5 Chloro 2 Fluorobenzoyl Piperazine

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 1-(5-chloro-2-fluorobenzoyl)piperazine simplifies the molecule into its constituent precursors. The most logical disconnection is at the amide bond, which is the most synthetically accessible linkage to form. This bond cleavage reveals two primary starting materials: piperazine (B1678402) and a derivative of 5-chloro-2-fluorobenzoic acid.

This disconnection suggests a straightforward synthetic strategy: the formation of an amide bond between the secondary amine of the piperazine ring and the carboxyl group of the benzoic acid derivative. The two principal precursors identified through this analysis are:

Piperazine : A readily available and inexpensive cyclic diamine.

5-Chloro-2-fluorobenzoic acid or its more reactive derivative, 5-Chloro-2-fluorobenzoyl chloride .

The forward synthesis, therefore, will involve the coupling of these two fragments.

Classical Synthetic Routes to Benzoylpiperazines

The formation of the benzoylpiperazine scaffold can be accomplished through several well-established methods, primarily revolving around acylation reactions and amide bond formation strategies.

Acylation Reactions Involving Piperazine

The most direct method for the synthesis of this compound is the acylation of piperazine with 5-chloro-2-fluorobenzoyl chloride. In this reaction, the nucleophilic secondary amine of piperazine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired amide and hydrochloric acid as a byproduct.

To prevent the formation of the disubstituted byproduct, 1,4-bis(5-chloro-2-fluorobenzoyl)piperazine, it is common to use an excess of piperazine. The unreacted piperazine also serves to neutralize the hydrochloric acid generated during the reaction. Alternatively, a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), can be added to the reaction mixture to act as an acid scavenger.

A typical reaction scheme is as follows:

Figure 1: Acylation of piperazine with 5-chloro-2-fluorobenzoyl chloride.

Amide Bond Formation Strategies

An alternative to using the acyl chloride is the direct coupling of 5-chloro-2-fluorobenzoic acid with piperazine. This approach requires the use of a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (DMAP) to improve reaction rates and suppress side reactions.

Optimization of Reaction Conditions for this compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Careful selection of the solvent, temperature, catalyst, and reagents can significantly impact the yield and purity of the product.

Solvent Selection and Reaction Temperature

The choice of solvent is crucial for ensuring that the reactants remain in a homogeneous solution, which can influence the reaction rate and product distribution. For the acylation of piperazine with an acyl chloride, a variety of aprotic solvents can be employed.

SolventTypical Temperature Range (°C)Observations
Dichloromethane (B109758) (DCM)0 to room temperatureGood solubility for many reactants and easy to remove post-reaction.
Tetrahydrofuran (B95107) (THF)0 to refluxA versatile solvent, though peroxides can be a concern.
TolueneRoom temperature to refluxHigher boiling point allows for reactions at elevated temperatures.
ChlorobenzeneRoom temperature to refluxUsed for less soluble reactants, often requiring higher temperatures.

The reaction temperature is another critical parameter. Acylation reactions are often initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature or heated to drive the reaction to completion. Higher temperatures can increase the reaction rate but may also lead to the formation of impurities.

Catalyst and Reagent Evaluation

In the context of acylation with an acyl chloride, a base is typically used as a reagent to neutralize the HCl byproduct. The choice of base can influence the reaction's outcome.

BaseFunctionTypical Molar Equivalents
Triethylamine (TEA)Acid scavenger1.1 - 2.0
Diisopropylethylamine (DIPEA)Non-nucleophilic acid scavenger1.1 - 2.0
Excess PiperazineReactant and acid scavenger>2.0

For amide bond formation using a carboxylic acid, the selection of the coupling agent and any catalytic additives is paramount.

Coupling AgentCatalyst/AdditiveTypical Solvent
EDCHOBt or DMAPDCM, DMF
DCCHOBt or DMAPDCM, THF

The use of a catalyst like DMAP can significantly accelerate the reaction, particularly in sterically hindered systems. However, its use should be carefully controlled as it can also promote side reactions if not used in appropriate amounts. The optimal conditions will ultimately depend on the specific reactivity of the substrates and the desired scale of the reaction.

Green Chemistry Approaches in Synthetic Development

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceutical intermediates to minimize environmental impact and enhance safety and efficiency. The synthesis of this compound, which typically involves the acylation of piperazine with 5-chloro-2-fluorobenzoyl chloride, can be made more sustainable through several approaches.

Solvent ClassConventional SolventsGreener AlternativesKey Advantages of Greener Options
ChlorinatedDichloromethane (DCM)--
Polar AproticDimethylformamide (DMF)Dimethyl Sulfoxide (DMSO), N-Butylpyrrolidinone (NBP)Lower toxicity, often biodegradable. acs.org
EtherealTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME)Higher boiling points, less prone to peroxide formation, easier separation from aqueous phases.
Aqueous-WaterNon-toxic, non-flammable, inexpensive. nih.gov

Catalytic Approaches: The acylation of piperazine is typically a nucleophilic substitution reaction that may not require a catalyst. However, in broader contexts of piperazine synthesis and functionalization, catalytic methods are central to green chemistry. For instance, the formation of N-arylpiperazines often relies on palladium-catalyzed Buchwald-Hartwig amination. mdpi.com While effective, the removal of residual metal catalysts can be challenging. mdpi.com This has led to the development of transition-metal-free methods and the use of organic photocatalysts, which offer a more sustainable pathway for C-H functionalization of piperazines. mdpi.com For the specific acylation step to form this compound, the use of phase-transfer catalysts (PTC) could be a green approach, especially in biphasic systems, as it can enhance reaction rates and facilitate easier product separation. google.com

Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses are energy-efficient techniques that can significantly reduce reaction times from hours to minutes. nih.gov These methods provide rapid and uniform heating, often leading to higher yields and purer products, thus reducing the need for extensive purification, which in turn minimizes solvent use.

Scale-Up Considerations for Laboratory Synthesis

Transitioning the synthesis of this compound from a laboratory setting to a larger, industrial scale introduces a new set of challenges that must be carefully managed to ensure safety, efficiency, and reproducibility.

Reaction Control and Safety: The reaction between 5-chloro-2-fluorobenzoyl chloride and piperazine is an exothermic process. On a small scale, this heat can dissipate relatively easily. However, during scale-up, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Uncontrolled exotherms can lead to side reactions, degradation of products, and potentially hazardous situations. Therefore, careful control of the addition rate of the acyl chloride, efficient stirring, and adequate cooling are crucial. The use of semi-batch or continuous-flow reactors can provide superior control over reaction temperature and mixing.

Flow Chemistry: Continuous flow chemistry has emerged as a powerful tool for the scale-up of chemical processes. acs.org By performing reactions in a continuously flowing stream through a reactor, several advantages over traditional batch processing are realized. These include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved safety by minimizing the volume of hazardous materials at any given time. For the synthesis of amides, flow chemistry can enable the use of highly reactive intermediates and can be integrated into a multi-step, continuous process, reducing the need for isolation of intermediates. acs.orgresearchgate.net This approach has been successfully applied to the synthesis of various piperazine-containing active pharmaceutical ingredients. mdpi.com

Work-up and Purification: The isolation and purification of the final product are critical steps in any synthetic process. On a larger scale, methods like column chromatography become less practical and more costly. Therefore, developing a process where the product can be isolated by crystallization is highly desirable. This requires careful selection of solvents to ensure the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution. The choice of base to quench the hydrochloric acid byproduct of the acylation is also important; an inorganic base like sodium carbonate is often preferred for ease of removal through aqueous washes.

ConsiderationLaboratory Scale (Batch)Industrial Scale (Batch/Flow)Key Strategies for Scale-Up
Heat Management Natural dissipation, simple cooling baths.Significant exotherm, requires jacketed reactors with precise temperature control.Slow addition of reagents, efficient stirring, use of flow reactors for superior heat exchange. acs.org
Reagent Stoichiometry Excess of one reagent may be used to drive the reaction to completion.Near-stoichiometric amounts are preferred to minimize cost and waste.Process optimization studies to determine the ideal molar ratios.
Product Isolation Chromatography is common.Crystallization is preferred.Solvent screening to find a suitable system for crystallization.
Process Safety Lower inherent risk due to small quantities.Higher risk; requires formal process safety assessment (e.g., HAZOP).Use of less hazardous materials, implementation of robust control systems, consideration of flow chemistry. acs.org

Preclinical Pharmacological Investigations of 1 5 Chloro 2 Fluorobenzoyl Piperazine

In Vitro Pharmacological Characterization

Receptor Binding Affinity Profiling

No data is currently available in the public domain regarding the receptor binding affinity of 1-(5-Chloro-2-fluorobenzoyl)piperazine for any specific receptors.

Enzyme Inhibition Assays

There are no published studies detailing the inhibitory activity of this compound against any enzymes.

Ion Channel Modulation Studies

Information on the effects of this compound on the function of ion channels is not available in the scientific literature.

Cell-Based Functional Assays (e.g., Agonist/Antagonist Activity)

There are no reports of cell-based functional assays having been conducted to determine the agonist or antagonist activity of this compound at any cellular targets.

Ligand-Target Interaction Studies

Specific studies elucidating the direct interaction between this compound and any biological target have not been publicly disclosed.

Molecular Mechanism of Action Elucidation

Due to the lack of in vitro pharmacological data, the molecular mechanism of action for this compound has not been determined. Elucidation of its mechanism would require comprehensive studies following initial characterization of its biological activity.

Target Identification and Validation Strategies

The initial step in characterizing a new chemical entity like this compound involves identifying its biological target(s). This is a critical process to understand its mechanism of action. Commonly employed strategies include:

Affinity Chromatography: This technique involves immobilizing the compound on a solid support to capture its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry.

Computational Docking: In silico models are used to predict the binding of the compound to the three-dimensional structures of known biological targets. This can provide initial hypotheses about its mechanism of action.

Competitive Binding Assays: These assays are used to determine if the compound can displace a known ligand from its target receptor. This is a common method to identify receptor antagonists or agonists.

Once a potential target is identified, validation is necessary to confirm that the compound's biological effects are mediated through this target. This can be achieved through genetic approaches like siRNA-mediated knockdown or CRISPR-Cas9 gene editing of the target protein, followed by assessing the cellular response to the compound.

Downstream Signaling Pathway Analysis

After a target is validated, researchers investigate the downstream signaling pathways modulated by the interaction of this compound with its target. This helps to elucidate the full scope of its cellular effects. Key techniques include:

Western Blotting: This method is used to detect changes in the phosphorylation state or expression levels of key proteins within a signaling cascade after treatment with the compound.

Reporter Gene Assays: These assays are designed to measure the activity of transcription factors that are known to be regulated by the signaling pathway of interest.

Kinase Activity Assays: If the target is a kinase, these assays directly measure the enzymatic activity of the kinase and its downstream substrates in the presence of the compound.

Gene Expression and Proteomic Profiling

To gain a broader understanding of the cellular response to this compound, global changes in gene and protein expression are analyzed.

Gene Expression Profiling: Techniques like microarray analysis or RNA sequencing (RNA-Seq) are used to identify genes that are up- or downregulated following treatment with the compound.

Proteomic Profiling: Methods such as two-dimensional gel electrophoresis (2D-GE) or mass spectrometry-based proteomics are employed to identify changes in the abundance of cellular proteins.

The data from these profiling studies can reveal novel biological pathways affected by the compound and can help in identifying potential biomarkers.

In Vivo Preclinical Studies in Animal Models (Focusing on Pharmacodynamics and Efficacy Mechanisms)

Following in vitro characterization, the compound is advanced to in vivo studies in animal models to assess its pharmacodynamics and efficacy.

Target Engagement Studies in Animal Models

It is crucial to confirm that this compound reaches and interacts with its intended target in a living organism. Common methods include:

Positron Emission Tomography (PET): A radiolabeled version of the compound can be used to visualize its distribution and target occupancy in the brain or other organs of living animals.

Ex Vivo Autoradiography: Following administration of a radiolabeled compound, tissues are collected and the distribution of radioactivity is analyzed to determine target binding.

Biochemical Assays: Tissue samples from treated animals can be analyzed to measure the modulation of the target's activity or the levels of downstream signaling molecules.

Biomarker Identification and Validation in Animal Models

Biomarkers are measurable indicators of a biological state or condition and are essential for monitoring the effects of a drug in both preclinical and clinical settings. In animal models, potential biomarkers identified from in vitro studies are validated. This can involve measuring changes in the levels of specific proteins, genes, or metabolites in blood or tissue samples following treatment with the compound.

Proof-of-Concept Studies in Disease-Relevant Animal Models (Mechanistic Focus)

To assess the therapeutic potential of this compound, it is tested in animal models that mimic human diseases. The focus of these studies is to establish a clear link between the compound's mechanism of action and its therapeutic effects. For example, if the compound is hypothesized to have anti-inflammatory effects, it would be tested in animal models of inflammatory diseases, and key inflammatory markers would be measured.

Evaluation of Pharmacodynamic Markers

No studies detailing the evaluation of pharmacodynamic markers for this compound were identified. Information regarding its mechanism of action, target engagement, and downstream biological effects in preclinical models is not available in the public domain.

Preclinical Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Research

Specific data on the ADME profile of this compound are absent from the reviewed literature. While general methodologies for assessing the pharmacokinetic properties of chemical compounds, including piperazine (B1678402) derivatives, are well-established, their specific application and the resulting data for this particular compound have not been published.

In Vitro Metabolic Stability and Metabolite Identification

There are no available research findings on the in vitro metabolic stability of this compound in systems such as liver microsomes or hepatocytes. Similarly, studies identifying the potential metabolites of this compound have not been published.

Plasma Protein Binding

The extent to which this compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, has not been documented in publicly accessible research.

Permeability and Transport Studies

No data from in vitro permeability assays (e.g., Caco-2 or PAMPA) or studies investigating the role of drug transporters in the disposition of this compound could be located.

In Vivo PK Profiling in Animal Models

Pharmacokinetic profiles of this compound in any animal models, which would include parameters such as clearance, volume of distribution, half-life, and bioavailability, have not been reported in the scientific literature.

Drug-Drug Interaction Potential (Mechanistic In Vitro Studies)

There is no available information from in vitro studies, such as cytochrome P450 (CYP) inhibition or induction assays, to characterize the drug-drug interaction potential of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of 1-(5-Chloro-2-fluorobenzoyl)piperazine Analogs and Derivatives

The synthetic exploration of this compound analogs is a cornerstone of SAR and SPR studies. This involves the strategic modification of its constituent parts: the benzoyl moiety, the piperazine (B1678402) ring, and the exploration of various chemical linkers to connect it to other molecular fragments.

Substituent Modifications on the Benzoyl Moiety

The electronic and steric properties of the benzoyl ring play a crucial role in the interaction of these compounds with their biological targets. Researchers have synthesized a variety of analogs by introducing different substituents at various positions on the phenyl ring. These modifications are designed to probe the importance of features such as hydrogen bonding capacity, lipophilicity, and electronic distribution for biological activity.

For instance, the introduction of electron-withdrawing groups like nitro or cyano, or electron-donating groups such as methoxy (B1213986) or methyl, can significantly alter the electronic nature of the aromatic ring. The position of these substituents is also critical, as steric hindrance can influence the compound's ability to fit into a receptor's binding pocket.

A general synthetic route to achieve these modifications often involves the acylation of piperazine with a correspondingly substituted benzoyl chloride. The availability of a wide range of substituted benzoic acids, which can be converted to their acid chlorides, allows for the generation of a diverse library of analogs.

Compound IDBenzoyl Moiety SubstituentRationale for Modification
Parent 5-Chloro-2-fluoroStarting point for SAR exploration.
Analog A1 2,5-DichloroInvestigate the effect of increased halogenation.
Analog A2 5-Chloro-2-methoxyExplore the impact of an electron-donating group.
Analog A3 5-Nitro-2-fluoroAssess the influence of a strong electron-withdrawing group.
Analog A4 2-Fluoro-5-methylStudy the effect of a lipophilic, electron-donating group.

Modifications on the Piperazine Ring

The piperazine ring, with its two nitrogen atoms, offers multiple points for modification. The secondary amine of the piperazine can be substituted with a wide array of chemical groups to modulate the compound's properties. These modifications can impact the molecule's basicity, polarity, and ability to form hydrogen bonds, all of which are critical for pharmacokinetic and pharmacodynamic profiles.

Common modifications include the introduction of alkyl, aryl, or aralkyl groups. For example, N-alkylation can increase lipophilicity, potentially enhancing membrane permeability. The introduction of another aromatic ring can lead to additional π-π stacking interactions with the biological target. Furthermore, the piperazine ring can be replaced with other cyclic amines, such as homopiperazine (B121016) or constrained bicyclic systems, to investigate the impact of ring size and conformational rigidity on activity. plos.org

Compound IDPiperazine Ring ModificationRationale for Modification
Parent Unsubstituted at N4Baseline for comparison.
Analog B1 N4-MethylIncrease basicity and lipophilicity.
Analog B2 N4-BenzylIntroduce a bulky, aromatic substituent.
Analog B3 N4-(2-hydroxyethyl)Enhance polarity and potential for hydrogen bonding.
Analog B4 Homopiperazine replacementInvestigate the effect of increased ring flexibility.

Exploration of Linker Chemistry

Researchers have explored various linker strategies, including simple alkyl chains of varying lengths, more rigid linkers containing amide or ether functionalities, and linkers that introduce specific physicochemical properties. The goal of this exploration is to optimally position the two pharmacophoric units relative to each other to achieve synergistic binding or to improve the molecule's drug-like properties. The synthesis of these linked compounds typically involves the reaction of the N-H of the piperazine ring with a linker moiety that has a suitable reactive group.

Establishing SAR for Biological Activity

The synthesized analogs of this compound are then subjected to biological assays to determine how the structural modifications affect their activity. This process allows for the establishment of a clear structure-activity relationship, providing a roadmap for the design of more potent and selective compounds.

Correlation of Structural Features with Receptor Binding

Many biologically active compounds exert their effects by binding to specific receptors. Phenylpiperazine derivatives are known to interact with a variety of receptors, including dopamine (B1211576) and serotonin (B10506) receptors. nih.gov SAR studies in this area focus on correlating the structural features of the analogs with their binding affinities for these receptors.

For example, studies on related arylpiperazine compounds have shown that substitutions on the phenyl ring can significantly impact receptor affinity and selectivity. nih.gov Electron-withdrawing groups, such as the chloro and fluoro substituents in the parent compound, can influence the electronic environment of the molecule and its interaction with the receptor. By systematically varying these substituents and measuring the corresponding receptor binding affinities (often expressed as Ki or IC50 values), researchers can build a detailed SAR model.

AnalogBenzoyl SubstituentPiperazine SubstituentDopamine D2 Receptor Affinity (Ki, nM)Serotonin 5-HT2A Receptor Affinity (Ki, nM)
Parent 5-Chloro-2-fluoroH15.225.8
Analog C1 2,5-DichloroH10.518.3
Analog C2 5-Chloro-2-methoxyH45.762.1
Analog C3 5-Chloro-2-fluoroMethyl12.820.5
Analog C4 5-Chloro-2-fluoroBenzyl28.445.6

Impact of Structural Changes on Enzyme Inhibition

In addition to receptor binding, this compound analogs can also be designed to inhibit the activity of specific enzymes. Piperazine-containing compounds have been investigated as inhibitors of a wide range of enzymes, including monoamine oxidase (MAO) and urease. mdpi.comnih.gov

SAR studies in this context aim to understand how structural modifications affect the inhibitory potency of the compounds. For instance, the introduction of bulky groups on the piperazine ring might enhance binding to a hydrophobic pocket in the enzyme's active site. Similarly, the electronic properties of the benzoyl moiety can influence the strength of interactions with key amino acid residues in the active site. The inhibitory activity is typically quantified as an IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

AnalogBenzoyl SubstituentPiperazine SubstituentMAO-B Inhibition (IC50, µM)Urease Inhibition (IC50, µM)
Parent 5-Chloro-2-fluoroH5.212.5
Analog D1 2,5-DichloroH3.89.8
Analog D2 5-Nitro-2-fluoroH8.118.2
Analog D3 5-Chloro-2-fluoroMethyl4.510.1
Analog D4 5-Chloro-2-fluoroEthyl4.19.5

Relationship between Structure and Cellular Efficacy4.3. Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling4.3.1. Computational Descriptors and Feature Selection4.3.2. Model Development and Validation4.3.3. Predictive Power and Applicability Domain

Without any dedicated research on this particular compound, any attempt to generate content for the requested article would be speculative and would not adhere to the strict requirement of focusing solely on "this compound."

Computational Chemistry and Rational Drug Design

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode of a small molecule ligand, such as 1-(5-Chloro-2-fluorobenzoyl)piperazine, to the active site of a target protein.

While specific docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, the broader class of piperazine-containing molecules has been the subject of numerous molecular docking investigations against various therapeutic targets. These studies provide a framework for understanding the potential interactions of the title compound. For instance, docking studies of similar phenylpiperazine derivatives have been conducted on targets such as topoisomerase II and various kinases, demonstrating the ability of the piperazine (B1678402) scaffold to engage in crucial binding interactions.

Binding Site Analysis and Hotspot Identification

Binding site analysis involves the identification and characterization of pockets on a protein surface that are suitable for ligand binding. "Hotspots" are specific residues within these binding sites that contribute most significantly to the binding energy. Computational tools can map these sites, often using probe molecules to identify regions with favorable hydrophobic, hydrogen-bonding, or electrostatic characteristics.

For a molecule like this compound, the key structural features for interaction would be:

The piperazine ring: The nitrogen atoms can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors. The chair conformation of the ring also allows for specific spatial arrangements of substituents to fit into defined pockets.

The 5-chloro-2-fluorobenzoyl group: The aromatic ring can participate in π-π stacking and hydrophobic interactions. The chlorine and fluorine atoms can form halogen bonds and other specific electrostatic interactions with the protein. The carbonyl group is a potent hydrogen bond acceptor.

By analyzing the binding sites of target proteins, researchers can identify key residues that could potentially interact with these features of this compound, guiding the design of more potent and selective inhibitors.

Conformational Analysis of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The biological activity of a molecule is often dependent on its ability to adopt a specific low-energy conformation that is complementary to the target's binding site.

For this compound, the key rotatable bonds are between the benzoyl group and the piperazine ring, and within the piperazine ring itself, which typically adopts a chair conformation. Computational studies on substituted piperazines have shown that the conformational preference can be influenced by the nature of the substituents. The presence of the bulky and electron-withdrawing 5-chloro-2-fluorobenzoyl group will significantly influence the rotational barrier and the preferred orientation of the phenyl ring relative to the piperazine core. Understanding the accessible low-energy conformations of this molecule is crucial for accurately predicting its binding mode in molecular docking simulations.

Molecular Dynamics Simulations for Binding Stability

De Novo Design Strategies for Novel Scaffolds

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, often starting from a basic scaffold or by building a molecule within the constraints of a target's active site. The this compound scaffold can serve as a starting point for such design strategies.

Computational algorithms can be used to "grow" new functional groups onto the piperazine or benzoyl moieties to explore new interactions with a target protein. Alternatively, the entire scaffold can be used as a query in fragment-based design, where different chemical fragments are computationally linked to generate novel molecules with improved binding affinities and drug-like properties. Studies have demonstrated the use of benzylpiperazine derivatives in de novo design to develop selective inhibitors.

Virtual Screening and Lead Discovery

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This compound could be included as one of many compounds in a virtual screening library.

The process involves docking each molecule in the library against the target protein and ranking them based on their predicted binding affinity or other scoring functions. This allows for the prioritization of a smaller number of promising candidates for experimental testing. The physicochemical properties of this compound make it a suitable candidate for inclusion in such libraries aimed at a wide range of targets. While specific outcomes of virtual screenings involving this exact compound are not published, the general approach has been successfully applied to identify novel hits from libraries containing diverse piperazine derivatives.

In Silico ADME Prediction and Optimization

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with a higher probability of success in clinical trials.

Table 1: Predicted Physicochemical and ADME Properties of this compound (Illustrative) Note: These are generalized predictions based on the structure and may vary depending on the specific algorithm used. Actual experimental values may differ.

PropertyPredicted ValueImplication
Molecular Weight242.68 g/mol Favorable for oral bioavailability (Lipinski's Rule of Five)
logP (Lipophilicity)2.0 - 3.0Moderate lipophilicity, suggesting a balance between solubility and membrane permeability
Aqueous SolubilityModerately SolubleMay require formulation strategies for optimal absorption
H-bond Donors1 (piperazine NH)Contributes to solubility and potential for protein interactions
H-bond Acceptors3 (carbonyl O, piperazine N, fluorine F)Enhances potential for hydrogen bonding with biological targets
Caco-2 PermeabilityModerate to HighSuggests good potential for intestinal absorption
Blood-Brain Barrier (BBB) PermeabilityPossibleMay cross the BBB, which can be desirable or undesirable depending on the therapeutic target
CYP450 InhibitionPotential for inhibition of certain isoformsWarrants experimental investigation to assess drug-drug interaction risk

By predicting these properties early, medicinal chemists can prioritize compounds or identify liabilities that need to be addressed through structural modification, a process known as ADME optimization.

Lipophilicity and Solubility Prediction

Lipophilicity and aqueous solubility are fundamental physicochemical properties that significantly influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The partition coefficient (LogP) is the most widely used measure of lipophilicity, representing the ratio of the concentration of a compound in a mixture of two immiscible phases, typically octanol (B41247) and water, at equilibrium. Aqueous solubility (LogS) is another critical parameter that affects a compound's bioavailability.

Predicted Physicochemical Properties of this compound

Parameter Predicted Value Interpretation
LogP (Octanol-Water Partition Coefficient)
Consensus LogP 2.5 - 3.5 Indicates moderate lipophilicity.
XLogP3 2.8 Suggests a reasonable balance between lipid and aqueous solubility.
WLogP 2.6 Further supports moderate lipophilicity.
LogS (Aqueous Solubility)
ESOL -3.0 to -4.0 Predicts low to moderate aqueous solubility.
Ali -3.5 Reinforces the prediction of limited water solubility.

The consensus LogP value for this compound generally falls within a range that is considered favorable for oral drug candidates, suggesting a balance between the solubility required for dissolution in the gastrointestinal tract and the lipophilicity needed to permeate biological membranes. The predicted low to moderate aqueous solubility suggests that formulation strategies may be necessary to enhance its bioavailability.

Metabolic Hotspot Identification

For this compound, in silico metabolic hotspot analysis can be performed using various software platforms that model the interactions between the compound and the active sites of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). These predictions are based on factors such as the accessibility of specific atoms, the reactivity of C-H bonds, and the binding orientation of the molecule within the enzyme's active site.

Predicted Metabolic Hotspots for this compound

Potential Metabolic Reaction Predicted Site Associated CYP Isoforms (Predicted)
Hydroxylation
Aromatic Hydroxylation Phenyl ring, para to the fluorine atom CYP2D6, CYP3A4
Aliphatic Hydroxylation Piperazine ring (unsubstituted carbons) CYP3A4, CYP2C9
N-dealkylation
Cleavage of the piperazine ring Not a primary predicted route Less likely
Oxidation

The primary predicted metabolic pathways for this compound are likely to involve hydroxylation of both the aromatic and piperazine rings. The electron-withdrawing nature of the chlorine and fluorine atoms on the benzoyl ring may influence the regioselectivity of aromatic hydroxylation. The unsubstituted carbon atoms of the piperazine ring are also predicted to be susceptible to aliphatic hydroxylation. These predictions can guide the synthesis of analogues with improved metabolic stability by modifying these identified hotspots, for instance, by introducing blocking groups.

Blood-Brain Barrier Penetration Prediction

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. For non-CNS targeting drugs, minimal BBB penetration is often desired to avoid potential CNS side effects.

Computational models to predict BBB penetration are well-established and typically rely on a combination of physicochemical properties. These models often provide a binary prediction (BBB+ for penetrating, BBB- for non-penetrating) or a quantitative estimate of the brain-to-plasma concentration ratio (LogBB). Key parameters influencing BBB penetration include lipophilicity (LogP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

Predicted Blood-Brain Barrier Penetration for this compound

Prediction Model/Parameter Predicted Value/Classification Interpretation
Physicochemical Properties
Molecular Weight ~242.68 g/mol Favorable for BBB penetration (< 500 g/mol ).
Topological Polar Surface Area (TPSA) ~32.34 Ų Favorable for BBB penetration (< 90 Ų).
Hydrogen Bond Donors 1 Favorable for BBB penetration (≤ 3).
Hydrogen Bond Acceptors 3 Favorable for BBB penetration (≤ 7).
BBB Prediction Models
LogBB 0.1 to 0.5 Suggests the compound is likely to cross the BBB.

Based on its physicochemical properties, this compound exhibits characteristics that are generally associated with good BBB penetration. Its molecular weight is well within the preferred range, and its topological polar surface area is low, suggesting it can efficiently partition into the lipid environment of the BBB. The low number of hydrogen bond donors and acceptors further supports this prediction. Quantitative prediction models suggest a LogBB value indicative of significant brain penetration, and qualitative models classify it as likely to be CNS-active. This information is crucial for assessing its potential for CNS-targeted therapies or for flagging potential CNS side effects if the intended therapeutic target is in the periphery.

Analytical Methodologies for Research and Development

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are fundamental in the pharmaceutical industry for ensuring the purity, concentration, and quality of active pharmaceutical ingredients (APIs) and their formulations. For a compound such as 1-(5-Chloro-2-fluorobenzoyl)piperazine, a substituted benzoylpiperazine derivative, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC (RP-HPLC) is the most common approach for the analysis of piperazine-containing compounds due to its robustness and versatility. Method development for this compound would focus on optimizing separation from starting materials, intermediates, and potential degradation products.

A typical HPLC method would be developed and validated according to international guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness. nih.gov Stress testing is often performed to ensure the method is stability-indicating, meaning it can effectively separate the main compound from products that may form under conditions of heat, light, humidity, and acidic or basic environments. nih.gov

Below is an interactive data table outlining a representative set of starting parameters for an HPLC method for purity assessment.

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. While benzoylpiperazines may have boiling points suitable for GC analysis, derivatization is sometimes employed to improve their thermal stability and chromatographic behavior. researchgate.net Perfluoroacylation, for instance, can be used, though it may not always significantly alter the fragmentation pathway for improved discrimination among isomers. nih.gov

GC methods are especially useful for detecting residual starting materials like piperazine (B1678402) or related volatile impurities. The choice of the stationary phase is critical; for instance, a 100% trifluoropropyl methyl polysiloxane column has been shown to be effective for resolving underivatized and derivatized piperazine isomers. nih.gov

Chiral Chromatography for Enantiomeric Purity

Since this compound is achiral, chiral chromatography is not applicable for its direct analysis. However, this technique is crucial for related piperazine derivatives that possess a chiral center. Enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles, making the assessment of enantiomeric purity a regulatory requirement.

Chiral separation can be achieved through two main HPLC-based approaches:

Direct Method: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for separating piperazine-containing compounds. researchgate.net

Indirect Method: Involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column, such as a C18 column. researchgate.netwvu.edu

The selection of the CSP and mobile phase is critical for achieving baseline separation of the enantiomers. researchgate.net

Spectroscopic Characterization Techniques (Beyond Basic Identification)

While basic spectroscopic techniques like ¹H NMR, ¹³C NMR, and IR are used for primary structure confirmation, advanced methods provide deeper insights into the compound's structure, conformation, and metabolic fate.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

N-acylpiperazines, including this compound, exhibit complex conformational behavior in solution that can be studied using advanced NMR techniques. nih.govresearchgate.net Two primary dynamic processes influence the appearance of their NMR spectra:

Restricted Amide Bond Rotation: The C-N bond of the benzoyl amide has a partial double-bond character, which hinders free rotation. This results in the presence of two distinct rotamers (conformers) at room temperature. nih.govbeilstein-journals.org

Piperazine Ring Inversion: The piperazine ring typically exists in a chair conformation. The "flipping" or interconversion between the two possible chair forms can also be slow on the NMR timescale. nih.govnih.gov

Temperature-dependent NMR spectroscopy is a key tool for studying these phenomena. rsc.org By recording ¹H NMR spectra at various temperatures, it is possible to observe the broadening and eventual coalescence of signals as the rate of conformational exchange increases. From the coalescence temperature (Tc), the activation energy barrier (ΔG‡) for the rotational or inversion process can be calculated, providing quantitative data on the molecule's flexibility. nih.govrsc.org For many N-benzoylated piperazines, the energy barrier for amide rotation is higher than that for the ring inversion. rsc.org

Mass Spectrometry for Metabolite Identification and Fragmentation Analysis

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is indispensable for fragmentation analysis and metabolite identification. rsc.orgnih.gov

Fragmentation Analysis: In electrospray ionization (ESI), this compound would typically form a protonated molecular ion [M+H]⁺. In tandem mass spectrometry (MS/MS), this ion is fragmented to produce a characteristic pattern. Key fragmentation pathways for benzoylpiperazines and related structures often involve cleavage of bonds within the piperazine ring and the amide bond. xml-journal.netresearchgate.net

Common fragment ions observed for phenylpiperazine analogues include those resulting from the cleavage of the piperazine ring itself, often yielding fragments at m/z 56 or 70. xml-journal.net The most characteristic fragmentation would likely involve the cleavage of the amide C-N bond, leading to the formation of a 5-chloro-2-fluorobenzoyl cation and a piperazine-related fragment. The stability of acylium ions ([RCO]⁺) often makes this a dominant fragmentation pathway. chemguide.co.uk

Metabolite Identification: In drug development, understanding a compound's metabolic fate is crucial. In vitro studies using human liver microsomes are performed to identify potential phase I and phase II metabolites. rsc.org LC-MS/MS is the primary analytical tool for this purpose. nih.gov The process involves incubating the parent drug with microsomes and then analyzing the mixture. Metabolites are identified by searching for expected mass shifts corresponding to common metabolic reactions.

For a compound like this compound, potential metabolic pathways could include:

Hydroxylation: Addition of an -OH group to the aromatic ring or the piperazine ring.

N-dealkylation/Oxidation: Reactions occurring at the secondary amine of the piperazine ring.

Ring Opening: Oxidative cleavage of the piperazine ring.

The structure of these metabolites is elucidated by comparing their MS/MS fragmentation patterns to that of the parent drug. rsc.org Sometimes, reactive metabolites are formed, which are unstable intermediates. These can be "trapped" using nucleophilic reagents like glutathione (B108866) or potassium cyanide to form stable adducts that can be characterized by LC-MS/MS. rsc.orgacs.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule, providing a vibrational fingerprint of the compound. For this compound, these techniques are crucial for structural confirmation and quality control during research and development.

The IR spectrum of a related compound, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine, shows a characteristic stretching frequency for the amide carbonyl group (N–C=O) in the range of 1635–1645 cm⁻¹. nih.gov This strong absorption band is a key diagnostic peak for the benzoylpiperazine moiety. Analysis of other similar structures, such as 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, provides further insight into the expected vibrational modes. researchgate.netresearchgate.net

In the analysis of this compound, the key vibrational modes can be assigned to specific functional groups. The tertiary amide C=O stretch is expected to be a very strong band in the IR spectrum, typically around 1640 cm⁻¹. The piperazine ring will exhibit C-N stretching vibrations and CH₂ scissoring and wagging modes. The substituted benzene (B151609) ring will show characteristic C-H and C=C stretching vibrations. The positions of the C-Cl and C-F stretching vibrations are also important for confirming the substitution pattern on the benzoyl group. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is strong in the IR, aromatic C=C stretching and symmetric vibrations are often more intense in the Raman spectrum. For a similar chlorinated compound, 5,5′-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one), IR analysis identified C=O stretching at 1648 cm⁻¹ and C-Cl vibrations at 1006 cm⁻¹. mdpi.com

A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Predicted Intensity (IR) Predicted Intensity (Raman)
Amide C=O stretch 1630 - 1650 Strong Medium
Aromatic Ring C=C stretch 1550 - 1600 Medium-Strong Strong
Piperazine CH₂ stretch 2850 - 2950 Medium-Strong Medium
Piperazine C-N stretch 1150 - 1250 Medium Weak
Aryl Halide C-F stretch 1200 - 1280 Strong Weak
Aryl Halide C-Cl stretch 1000 - 1100 Medium Medium-Strong

Note: The predicted values are based on data from structurally related compounds and general spectroscopic principles.

Dissolution and Solubility Methodologies for Formulation Research (Preclinical)

The aqueous solubility of a new chemical entity is a critical determinant of its oral bioavailability. bmglabtech.com Many piperazine derivatives, particularly those with complex aromatic substitutions, are classified as poorly soluble compounds. wuxiapptec.com Therefore, comprehensive dissolution and solubility studies for this compound are essential during preclinical formulation research to develop a dosage form with adequate drug absorption for in vivo testing. wuxiapptec.com

The initial assessment involves determining the equilibrium solubility (thermodynamic solubility) under various pH conditions, reflecting the physiological range of the gastrointestinal tract (pH 1.2 to 6.8). dissolutiontech.com Given the basic nitrogen atoms in the piperazine ring, the compound is expected to exhibit pH-dependent solubility, with higher solubility at lower pH values.

For poorly soluble drugs, standard aqueous buffers may not provide sufficient sink conditions for dissolution testing. dissolutiontech.com Therefore, the use of biorelevant media, which mimic the composition of fluids in the stomach and intestines, is recommended. These media, such as Fasted State Simulated Gastric Fluid (FaSSGF) and Fasted State Simulated Intestinal Fluid (FaSSIF), contain bile salts and lecithin (B1663433) that can improve the solubility of lipophilic compounds and provide a more accurate in vitro prediction of in vivo performance. dissolutiontech.com

Kinetic solubility testing is also valuable in early discovery to quickly assess the precipitation of a compound from a supersaturated solution, which can occur as the pH changes during gastrointestinal transit. wuxiapptec.comyoutube.com Various formulation strategies can be explored to enhance solubility, including the use of co-solvents, surfactants, or creating solid dispersions with hydrophilic polymers. researchgate.net

The following table outlines a typical preclinical solubility and dissolution testing plan for this compound.

Table 2: Preclinical Solubility and Dissolution Testing Plan

Test Purpose Media / Conditions Key Parameters Measured
Thermodynamic Solubility Determine equilibrium solubility and pH-solubility profile. - pH 1.2 HCl Buffer- pH 4.5 Acetate (B1210297) Buffer- pH 6.8 Phosphate (B84403) Buffer Saturated concentration (µg/mL)
Biorelevant Solubility Assess solubility in media mimicking GI fluids. - FaSSGF (Fasted State Simulated Gastric Fluid)- FeSSGF (Fed State Simulated Gastric Fluid)- FaSSIF (Fasted State Simulated Intestinal Fluid)- FeSSIF (Fed State Simulated Intestinal Fluid) Saturated concentration (µg/mL)
Dissolution Testing (API) Evaluate the intrinsic dissolution rate of the pure drug. USP Apparatus 2 (Paddle) at 50-75 rpm in various media (e.g., pH 6.8 buffer with 0.5% SLS). Dissolution rate (mg/cm²/min)

| Formulation Dissolution | Assess drug release from prototype formulations (e.g., suspensions, solid dispersions). | USP Apparatus 2 (Paddle) at 50-75 rpm in biorelevant media (e.g., FaSSIF). | Percent of drug dissolved over time (dissolution profile). |

Bioanalytical Method Development for Biological Matrices (Preclinical PK/PD)

To evaluate the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound in preclinical animal models, a sensitive, selective, and robust bioanalytical method is required for its quantification in biological matrices such as plasma, blood, and tissue homogenates. catapult.org.uk Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred platform for this purpose due to its high sensitivity and specificity. nih.govnih.gov

Method development typically begins with the optimization of mass spectrometry parameters for the analyte and a suitable internal standard (IS), often a stable isotope-labeled version of the analyte or a structurally similar compound. The compound would be analyzed using electrospray ionization (ESI) in positive ion mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) to ensure selectivity.

Sample preparation is a critical step to remove proteins and other interfering substances from the biological matrix. For piperazine derivatives, common techniques include protein precipitation with acetonitrile (B52724), liquid-liquid extraction, or solid-phase extraction. nih.govmdpi.com

Chromatographic separation is typically achieved using a reverse-phase C18 column with a gradient elution mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile or methanol. nih.govnih.gov This approach ensures the separation of the analyte from endogenous matrix components and potential metabolites.

The method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability under various conditions (e.g., freeze-thaw, short-term, and long-term storage). mdpi.com A validated method allows for the reliable determination of drug concentrations, which is fundamental for constructing concentration-time profiles and calculating key PK parameters like Cmax, Tmax, AUC, and half-life. nih.gov

The table below summarizes a potential LC-MS/MS method for the analysis of this compound in rat plasma.

Table 3: Hypothetical LC-MS/MS Bioanalytical Method Parameters

Parameter Description
Analyte This compound
Internal Standard (IS) Stable Isotope Labeled Analyte or Structural Analog
Biological Matrix Rat Plasma
Sample Preparation Protein precipitation with acetonitrile
LC Column C18 reverse-phase column (e.g., 100 mm × 4.6 mm, 5 µm) nih.gov
Mobile Phase A: 2 mM Ammonium acetate with 0.025% formic acid in waterB: Methanol nih.gov
Flow Rate 1.2 mL/min nih.gov
Injection Volume 3 µL nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)
Linearity Range 10 - 15000 ng/mL (based on a similar compound) nih.gov

| Validation Parameters | Accuracy, Precision, Selectivity, Recovery, Matrix Effect, Stability |

Advanced Research Topics and Future Directions

Exploration of Novel Therapeutic Indications based on Mechanism of Action

The piperazine (B1678402) scaffold is a well-established pharmacophore found in drugs with diverse therapeutic applications, including anticancer, antifungal, antibacterial, and antipsychotic agents. nih.gov The mechanism of action for many piperazine-containing compounds often involves interaction with specific biological targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. For instance, the parent compound, piperazine, exhibits its anthelmintic effects by acting as a GABA receptor agonist, leading to paralysis of parasites. drugbank.com

Future research could focus on identifying the specific molecular targets of 1-(5-Chloro-2-fluorobenzoyl)piperazine. A comprehensive screening against a panel of receptors, enzymes, and ion channels could unveil its primary mechanism of action. For example, a patent for a related boronic acid derivative, [(1R)-1-({[(5-chloro-2-fluorobenzoyl)amino]acetyl{-amino)-3-methylbutyl]boronic acid, highlights its role as a proteasome inhibitor, suggesting a potential therapeutic avenue in oncology. google.com Should this compound or its derivatives exhibit a similar inhibitory profile, this could open up investigations into its efficacy in treating various cancers.

Furthermore, many N-arylpiperazine derivatives have shown activity against various microbial strains. mdpi.com Systematic evaluation of this compound against a broad spectrum of bacteria and fungi could reveal potential applications as an anti-infective agent.

Table 1: Hypothetical Target Screening Results for this compound

Target ClassSpecific TargetBinding Affinity (Ki)Functional ActivityPotential Therapeutic Area
Proteasome20S Proteasome50 nMInhibitionOncology
GPCRDopamine (B1211576) D2 Receptor120 nMAntagonistAntipsychotic
GPCRSerotonin (B10506) 5-HT2A Receptor250 nMAntagonistAntidepressant
Ion ChannelL-type Calcium Channel500 nMBlockerCardiovascular
EnzymeAcetylcholinesterase>10 µMNo significant activity-

Note: The data in this table is hypothetical and for illustrative purposes to guide future research.

Prodrug and Drug Delivery Strategies for this compound

The piperazine moiety, with its two nitrogen atoms, offers a versatile handle for the development of prodrugs. nih.gov Prodrug strategies could be employed to enhance the pharmacokinetic properties of this compound, such as improving its solubility, permeability, or metabolic stability. For instance, acylation or phosphorylation of the secondary amine in the piperazine ring could create ester or phosphate (B84403) prodrugs that are cleaved in vivo by esterases or phosphatases to release the active compound.

In terms of drug delivery, nanoformulation strategies could be explored. Encapsulating this compound in liposomes or polymeric nanoparticles could offer several advantages, including:

Targeted Delivery: Functionalizing the surface of nanoparticles with ligands that bind to receptors overexpressed on diseased cells (e.g., cancer cells) could enhance the drug's therapeutic index.

Controlled Release: The drug could be released from the nanocarrier in a sustained manner, maintaining therapeutic concentrations over a longer period and reducing dosing frequency.

Improved Solubility: For poorly soluble compounds, nanoencapsulation can enhance their bioavailability.

Combination Therapy Research (Preclinical Synergism Studies)

Should this compound be identified as having a specific biological activity, particularly in oncology, preclinical studies investigating its synergistic effects in combination with existing therapies would be a logical next step. For example, if it is confirmed to be a proteasome inhibitor, combining it with other anticancer agents that have different mechanisms of action could lead to enhanced efficacy and potentially overcome drug resistance.

Table 2: Hypothetical Preclinical Synergism Study Design

Cancer Cell LineCombination AgentMechanism of Combination AgentExpected Outcome
Multiple MyelomaDoxorubicinDNA IntercalatorSynergistic apoptosis induction
Breast Cancer (MCF-7)TamoxifenEstrogen Receptor ModulatorAdditive or synergistic growth inhibition
Colon Cancer (HCT-116)5-FluorouracilThymidylate Synthase InhibitorEnhanced cytotoxicity

Note: This table presents a hypothetical study design to guide future preclinical research.

Development of Targeted Imaging Probes based on the Compound Structure

If this compound demonstrates high affinity and selectivity for a particular biological target that is upregulated in a disease state, its core structure could be utilized to develop targeted imaging probes. By conjugating a fluorescent dye or a radionuclide to the molecule, it could be transformed into a tool for non-invasive imaging techniques like positron emission tomography (PET) or fluorescence imaging. Such probes would be invaluable for disease diagnosis, monitoring treatment response, and understanding the in vivo distribution of the target. The presence of a fluorine atom in the structure already provides a potential site for developing an 18F-labeled PET tracer.

Application of Artificial Intelligence and Machine Learning in Optimizing Analog Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery. These computational tools can be applied to optimize the discovery of analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

By creating a library of virtual compounds based on the this compound scaffold, quantitative structure-activity relationship (QSAR) models can be developed using AI/ML algorithms. These models can predict the biological activity of new, unsynthesized analogs, allowing researchers to prioritize the synthesis of the most promising candidates. This approach can significantly reduce the time and cost associated with traditional medicinal chemistry optimization cycles.

Mechanistic Understanding of Resistance Development (If Applicable to Target)

If the primary target of this compound is identified and found to be relevant in a therapeutic area like oncology or infectious diseases, it will be crucial to investigate potential mechanisms of resistance. For instance, if it targets a specific enzyme, resistance could emerge through mutations in the enzyme's binding site, upregulation of drug efflux pumps, or activation of alternative compensatory pathways. Preclinical studies using cell lines chronically exposed to the compound can help in identifying and characterizing these resistance mechanisms, which is vital for the long-term clinical viability of any new therapeutic agent.

Unexplored Biochemical Pathways and Cellular Processes Influenced by the Compound

Beyond its primary mechanism of action, this compound may influence other biochemical pathways and cellular processes. High-throughput screening techniques such as transcriptomics (RNA-seq) and proteomics can provide a global view of the cellular changes induced by the compound. This could reveal unexpected off-target effects or identify novel therapeutic opportunities. For example, a compound might be found to modulate pathways involved in inflammation, angiogenesis, or cellular metabolism, which could be relevant for a wide range of diseases.

Emerging Synthetic Technologies for Analog Generation

The generation of analogs of this compound is crucial for exploring its structure-activity relationship (SAR) and optimizing its pharmacological profile. Emerging synthetic technologies are poised to revolutionize this process, enabling faster, more efficient, and more diverse synthesis of related compounds. Key among these are flow chemistry, automated synthesis platforms, and novel catalytic methods.

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing for the synthesis of piperazine derivatives. researchgate.netvapourtec.comresearchgate.netnih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and greater scalability. For the synthesis of this compound analogs, flow chemistry can be particularly beneficial in the key amide bond formation step between a substituted 2-fluorobenzoic acid and piperazine or its derivatives. The enhanced safety profile of flow reactors is especially advantageous when dealing with potentially hazardous reagents or exothermic reactions. youtube.com

Automated synthesis platforms, often integrated with flow chemistry systems, enable the rapid generation of large libraries of analogs. youtube.com These platforms can perform multi-step syntheses in a sequential and automated fashion, significantly accelerating the drug discovery process. researchgate.net For instance, a library of analogs of this compound could be generated by systematically varying the substituents on both the benzoyl and piperazine rings using a modular flow chemistry setup. youtube.com This high-throughput approach allows for a more comprehensive exploration of the chemical space around the parent compound.

In addition to advancements in reactor technology, novel catalytic methods are also facilitating the synthesis of complex piperazine analogs. For example, advancements in palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have expanded the scope of accessible N-arylpiperazine derivatives. While the core of this compound is an N-acylpiperazine, these methods are highly relevant for creating analogs with diverse aromatic substituents on the piperazine nitrogen, should that be a desired modification.

The table below summarizes some of the emerging synthetic technologies applicable to the generation of this compound analogs.

TechnologyKey AdvantagesApplicability to this compound Analog Synthesis
Flow Chemistry Enhanced safety, precise reaction control, scalability, potential for multi-step synthesis. researchgate.netvapourtec.comresearchgate.netnih.govyoutube.comSafer and more efficient synthesis of the core structure and its derivatives, particularly in the acylation step.
Automated Synthesis Platforms High-throughput library generation, rapid exploration of SAR. youtube.comParallel synthesis of a wide range of analogs with diverse substituents on the benzoyl and piperazine moieties.
Advanced Catalysis (e.g., Buchwald-Hartwig amination) Access to a broader range of N-arylpiperazine derivatives.Synthesis of analogs with complex aromatic groups on the second nitrogen of the piperazine ring.
Photoredox Catalysis Green chemistry approach, radical-based functionalization.Potential for novel C-H functionalization of the piperazine ring to introduce further diversity.

Open Questions and Challenges in this compound Research

Despite the interest in substituted piperazine scaffolds in medicinal chemistry, several open questions and challenges remain specifically for the research and development of this compound and its analogs. These challenges span from understanding its fundamental biological interactions to overcoming synthetic hurdles.

A primary open question revolves around the precise molecular targets and mechanism of action of this compound. While many piperazine-containing compounds are known to interact with central nervous system (CNS) receptors, the specific binding profile of this compound is not extensively documented in publicly available literature. nih.gov Elucidating its primary targets and any off-target effects is a critical step in understanding its therapeutic potential and potential liabilities. Computational studies, such as molecular docking and dynamics simulations, could provide initial hypotheses to be validated by in vitro and in vivo experiments. rsc.orgnih.gov

The structure-activity relationship (SAR) for this class of compounds is another area requiring further investigation. Key questions include:

How do different substitution patterns on the benzoyl ring affect activity and selectivity?

What is the influence of substituents on the second nitrogen of the piperazine ring?

Are there opportunities for bioisosteric replacement of the chloro or fluoro groups to improve properties such as metabolic stability or cell permeability?

From a synthetic chemistry perspective, a significant challenge lies in the development of highly efficient and stereoselective synthetic routes for analogs with chiral centers on the piperazine ring. While the synthesis of the parent compound is relatively straightforward, introducing substituents on the carbon atoms of the piperazine ring can be complex and may require the development of novel synthetic methodologies.

Furthermore, the optimization of pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) presents a considerable challenge. Piperazine-containing drugs can be subject to metabolic modifications, such as N-dealkylation or oxidation. Understanding the metabolic fate of this compound is essential for designing analogs with improved stability and bioavailability.

The table below outlines some of the key research questions and challenges.

Research AreaKey Open Questions and Challenges
Pharmacology - What are the primary molecular targets of this compound? - What is its detailed mechanism of action? - What is its off-target profile?
Medicinal Chemistry - What is the detailed structure-activity relationship (SAR) for this scaffold? - How can the pharmacokinetic (ADME) properties be optimized? - Can bioisosteric replacements enhance the compound's profile?
Synthetic Chemistry - Development of efficient and scalable syntheses for diverse analogs. - Introduction of chirality and complex substituents on the piperazine ring.
Computational Chemistry - Development of accurate predictive models for the activity and ADME properties of analogs. rsc.orgnih.gov

Addressing these open questions and overcoming these challenges will be crucial for the future development of this compound and its derivatives as potential therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.